Tert-butyl 4-bromophenethyl(methyl)carbamate
Overview
Description
Tert-butyl 4-bromophenethyl(methyl)carbamate is a chemical compound with the molecular formula C14H20BrNO2. It is also known by other names such as N-boc-N-methyl-4-bromophenethylamine .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 20 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms. The exact mass is 299.052094 Da .Scientific Research Applications
Synthesis and Optimization
Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291). A rapid synthetic method for this compound was established, starting from commercially available 4-fluoro-2methoxy-5nitroaniline. The process involved acylation, nucleophilic substitution, and reduction, achieving a total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).
Chemical Reactions and Properties
A study on O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder and a catalyst (DTBB) in the presence of electrophiles at -78°C revealed the formation of functionalized carbamates after hydrolysis. This reaction demonstrates the versatility of tert-butyl carbamates in chemical synthesis (Ortiz, Guijarro, & Yus, 1999).
Environmental Implications
Methyl tert-butyl ether (MTBE) degradation products were studied under water treatment conditions. Major degradation products like tert-butyl formate (TBF), tert-butyl alcohol (TBA), and others were identified, showcasing the environmental impact and transformation of tert-butyl carbamate derivatives (Acero, Haderlein, Schmidt, Suter, & von Gunten, 2001).
Biological Applications
In the realm of pharmacology and biochemistry, tert-butyl carbamates serve as protected amines in the synthesis of pharmaceutical compounds. They offer a pathway for the formation of acyl azide intermediates, which are crucial in various biological syntheses (Lebel & Leogane, 2005).
Safety and Hazards
The safety data sheet for similar compounds like tert-butyl carbamate indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, ensure adequate ventilation, and use personal protective equipment as required .
Properties
IUPAC Name |
tert-butyl N-[2-(4-bromophenyl)ethyl]-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-14(2,3)18-13(17)16(4)10-9-11-5-7-12(15)8-6-11/h5-8H,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQRHCQPQUHKFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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